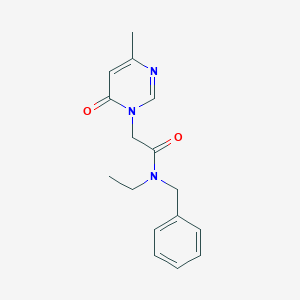

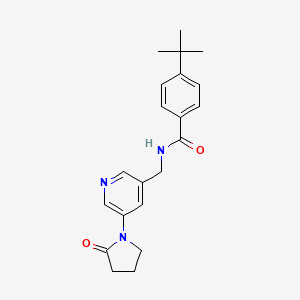

![molecular formula C10H13N3O2S B2747522 N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide CAS No. 26036-10-2](/img/structure/B2747522.png)

N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has shown that hydroxy phenyl hydrazides, including derivatives similar to N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide, act as corrosion inhibitors. These compounds are synthesized and investigated for their effectiveness in protecting against corrosion of mild steel in acidic mediums, using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Singh et al., 2021).

DNA Binding and Anti-cancer Activity

Certain derivatives of this compound have been synthesized and evaluated for their ability to bind with DNA and exhibit anti-cancer activities. These compounds show remarkable efficacy against certain microbes and cancer cells, indicating their potential in therapeutic applications (Farghaly et al., 2020).

Electrochemical Analysis

Modifications of electrodes with compounds similar to this compound have been explored for electrochemical analysis. Such modified electrodes display strong catalytic function for the oxidation of specific biomolecules, offering potential applications in bioanalytical chemistry (Beitollahi et al., 2008).

Inhibition of Carbonic Anhydrase Isozymes

These derivatives have been tested as inhibitors of carbonic anhydrase isozymes, showing nanomolar or low micromolar inhibition constants. This suggests their potential in designing novel inhibitors for regulatory enzymes involved in pH balance and other physiological processes (Işık et al., 2015).

Antibacterial and Antioxidant Agents

Novel thiosemicarbazones have been synthesized and evaluated for their antibacterial and antioxidant activities. Some derivatives exhibited excellent inhibition potency against certain pathogens and possessed significant antioxidant activity, highlighting their potential in medicinal chemistry (Karaküçük-Iyidoğan et al., 2014).

Fluorescent Sensing

Certain derivatives have been investigated as fluorescent sensors for the determination of ions in aqueous solutions. Their selectivity and linear response range suggest their applicability in environmental and biological sensing applications (Casanueva Marenco et al., 2012).

Zukünftige Richtungen

The future directions for the study of “N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide” and similar compounds could include further exploration of their synthesis methods, molecular structure, chemical reactions, mechanism of action, and potential biological or pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-ethyl-3-[(2-hydroxybenzoyl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-2-11-10(16)13-12-9(15)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,12,15)(H2,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAMWJMASXKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NNC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

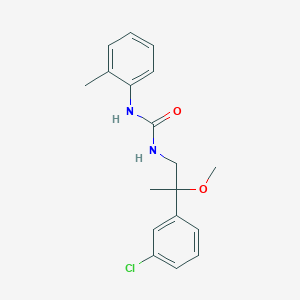

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

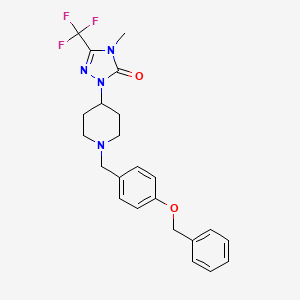

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

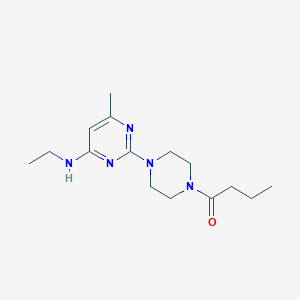

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)

amine](/img/structure/B2747452.png)

![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)